
Fenoprofen Calcium
Overview
Description
Fenoprofen calcium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the relief of mild to moderate pain, as well as the symptoms of rheumatoid arthritis and osteoarthritis . It is known for its analgesic, anti-inflammatory, and antipyretic properties . Unlike aspirin, this compound causes less gastrointestinal bleeding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenoprofen calcium involves several steps:
Reaction of m-phenoxyphenylethyl ethanol with thionyl chloride: to produce m-phenoxybenzyl chloride.
Reaction of m-phenoxybenzyl chloride with sodium cyanide: in the presence of a phase transfer catalyst to yield m-phenoxybenzyl phenylacetonitrile.
Reaction of m-phenoxybenzyl phenylacetonitrile with dimethyl carbonate: in the presence of sodium ethylate to form m-phenoxybenzyl-alpha-methyl methylphenylacetate.
Hydrolysis of m-phenoxybenzyl-alpha-methyl methylphenylacetate: with liquid alkalis to produce m-phenoxybenzyl-alpha-methyl methylphenylacetate sodium.
Reaction of m-phenoxybenzyl-alpha-methyl methylphenylacetate sodium with calcium chloride: in ethanol, in the presence of EDTA, to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of nonchlorinated calcium salts like calcium carbonate in aqueous media, avoiding organic solvents to ensure a cleaner production process .
Types of Reactions:
Oxidation and Reduction: this compound undergoes oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as sodium cyanide are used in substitution reactions.
Major Products:
Scientific Research Applications
Rheumatoid Arthritis (RA)
Fenoprofen calcium has demonstrated efficacy in managing symptoms associated with rheumatoid arthritis. Clinical studies indicate that it provides significant relief from pain, reduces joint swelling, and improves overall disease activity. Specific findings include:
- Pain Relief : Patients reported a marked decrease in pain intensity and an increase in grip strength after treatment with fenoprofen .
- Joint Swelling : Reductions in joint swelling and morning stiffness have been documented, with patients experiencing improved mobility .
Osteoarthritis (OA)
Similar to its effects in RA, this compound is effective in treating osteoarthritis. Studies reveal:
- Reduction in Tenderness : Patients exhibit decreased tenderness upon pressure application and reduced night pain .
- Improved Functionality : Enhanced range of motion and overall improvement in daily activities have been recorded .
Pharmacokinetics
This compound is characterized by high bioavailability (approximately 85%) and is primarily absorbed through the gastrointestinal tract. The peak plasma concentration occurs within 1 to 2 hours post-administration, with a half-life of about 3 hours . Notably, food intake can delay absorption but does not significantly alter the total amount absorbed .
Comparative Efficacy
A comparative analysis of fenoprofen with other NSAIDs reveals its effectiveness alongside traditional treatments like aspirin. Notably, fenoprofen is associated with fewer gastrointestinal side effects compared to aspirin, making it a preferable option for long-term management of chronic inflammatory conditions .
Drug | Efficacy | Gastrointestinal Side Effects | Recommended Dose |
---|---|---|---|
Fenoprofen | High | Lower frequency than aspirin | 200 mg every 4-6 hours |
Aspirin | High | Higher frequency | Varies based on condition |
Novel Research Insights
Recent studies have explored the potential of fenoprofen as an allosteric enhancer at melanocortin receptors (MC3). This novel application suggests that fenoprofen may have additional therapeutic roles beyond traditional anti-inflammatory actions. In models of inflammatory arthritis, fenoprofen exhibited significant protective effects on cartilage integrity and synovitis, indicating its potential utility in broader inflammatory contexts .
Case Study 1: Efficacy in RA
A clinical trial involving patients with RA demonstrated that treatment with fenoprofen resulted in an 80% reduction in clinical scores related to arthritis severity over eight days. Histological evaluations confirmed improvements in joint integrity compared to untreated controls .
Case Study 2: Pain Management
In a cohort study assessing pain relief among patients post-surgery, those receiving fenoprofen reported higher satisfaction levels regarding pain management compared to those treated with alternative analgesics .
Mechanism of Action
Fenoprofen calcium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is essential for the synthesis of prostaglandins . Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparison with Similar Compounds
Ibuprofen: Similar to this compound, ibuprofen is used to treat pain and inflammation. this compound has a different chemical structure and may have different side effect profiles.
Naproxen: Another NSAID used for pain and inflammation, naproxen has a longer half-life compared to this compound, which may influence dosing frequency.
Uniqueness: this compound is unique in its specific inhibition of prostaglandin synthesis and its relatively lower risk of gastrointestinal side effects compared to other NSAIDs .
Chemical Reactions Analysis
Structural Characteristics and Reactivity
Fenoprofen calcium is an arylacetic acid derivative with two aromatic rings connected via an ether linkage. Its molecular structure includes:
The calcium salt form enhances stability and modulates solubility, critical for oral bioavailability .
Metabolic Reactions
Fenoprofen undergoes hepatic metabolism via two primary pathways :
- Glucuronidation : ~90% of the dose is converted to fenoprofen glucuronide by UDP-glucuronosyltransferases (UGTs).
- Hydroxylation : Formation of 4'-hydroxyfenoprofen glucuronide, a minor metabolite.
Key metabolic data :
Parameter | Value | Source |
---|---|---|
Plasma half-life | ~3 hours | |
Protein binding | 99% (albumin) | |
Urinary excretion | >90% within 24 hours |
Stereoselective Inversion
Fenoprofen exhibits chiral inversion of the (R)-enantiomer to the active (S)-enantiomer, a process mediated by hepatic enzymes . This inversion enhances therapeutic efficacy, as (S)-fenoprofen is 10–20× more potent in COX inhibition .
Inversion efficiency :
- Rate : ~25–30% of (R)-enantiomer converts to (S)-form .
- Mechanism : Thioesterification followed toggling of α-carbon configuration .
Dehydration/Hydration Behavior
The dihydrate form (C₃₀H₂₆CaO₆·2H₂O) demonstrates reversible dehydration under controlled conditions :
Condition | Behavior |
---|---|
Heating to 100°C | Loses 2 H₂O molecules → anhydrous form |
Exposure to 75% RH* | Rehydrates within 24 hours |
Thermal stability : Dehydration occurs without decomposition, preserving COX inhibitory activity .
Drug-Drug Interaction Chemistry
This compound participates in clinically significant interactions via pharmacokinetic mechanisms :
Interacting Drug | Mechanism | Outcome |
---|---|---|
Aspirin | Competitive albumin displacement | ↑ Free fenoprofen → toxicity risk |
Furosemide | Reduced renal prostaglandin E₂ | ↓ Diuretic efficacy |
Lithium | Altered renal clearance | ↑ Lithium serum levels |
Stability Under Physiological Conditions
Q & A
Basic Research Questions
Q. How can UV spectrophotometry be validated for quantifying fenoprofen calcium in dissolution studies?
Methodological Answer:
- Prepare a standard solution of USP Fenoprofen Sodium RS in dissolution medium (e.g., pH 6.8 phosphate buffer) at ~60 µg/mL.
- Filter test solutions (e.g., 20 mL filtrate from tablets or 5 mL from capsules) and dilute appropriately .
- Measure absorbance at 270 nm using a validated spectrophotometer. Calculate concentration using the formula: , where and are sample and standard absorbances, and is the standard concentration .
- Validate linearity (5–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) per ICH guidelines.
Q. What HPLC conditions are optimal for impurity profiling of this compound?
Methodological Answer:
- Column: C18 (250 × 4.6 mm, 5 µm).
- Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) (55:45 v/v) .
- Flow rate: 1.0 mL/min; detection: 270 nm.
- Prepare test solutions (0.02 mg/mL) and inject 20 µL. Calculate impurities using: , where = standard concentration, = sample weight, and = peak response ratios .
Q. How do hydration states (dihydrate vs. anhydrous) affect this compound’s solubility and stability?
Methodological Answer:
- Characterize using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For dihydrate, observe two endothermic peaks at 50–80°C (water loss) and 220°C (melting) .
- Solubility: Dihydrate is slightly soluble in water (0.1–1 mg/mL), while anhydrous forms may exhibit higher solubility in methanol. Confirm via equilibrium solubility studies .
- Stability: Store dihydrate at 25°C/60% RH to prevent dehydration. Monitor crystallinity via powder X-ray diffraction (PXRD) .
Advanced Research Questions
Q. How can factorial design optimize this compound-loaded spanlastics for topical delivery?
Methodological Answer:
- Variables: Surfactant type (Span 60), edge activator (Tween 60), and cosolvent (Transcutol P) .
- Responses: Entrapment efficiency (EE%), particle size (PS), deformability index (DI), and cumulative drug release (Q24h).
- Use a full factorial design (e.g., 2³) via software like Design-Expert®. Validate optimized formulation (e.g., 8:2 Span:Tween ratio) for EE% (~50%), PS (~536 nm), and sustained release (~61% over 24 h) .
- Characterize morphology via TEM and assess physical stability under accelerated conditions (40°C/75% RH for 3 months).
Q. What structural insights can XRD provide on this compound’s dehydration mechanism?
Methodological Answer:
- Perform single-crystal XRD to determine coordination geometry: Each Ca²⁺ coordinates with six oxygen atoms (four from carboxylate groups, two from water) .
- Monitor dehydration via hot-stage PXRD: Loss of one water molecule converts dihydrate to monohydrate (partially crystalline), followed by amorphous anhydrous form.
- Calculate activation energy () via isothermal TGA: = 309 kJ/mol (50–60°C) and 123 kJ/mol (60–80°C), reflecting differences in water molecule binding .
Q. How to resolve discrepancies in dissolution profiles between USP monographs for tablets vs. capsules?
Methodological Answer:
- Tablets: Use 20 mL filtrate, dilute to 100 mL ; capsules: Use 5 mL filtrate, dilute to 25 mL .
- Compare sink conditions: Ensure similar hydrodynamics (paddle speed 50 rpm) and medium volume (900 mL).
- Validate equivalence via f2 similarity factor: . Values >50 indicate profile similarity .
Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory efficacy?
Methodological Answer:
- Carrageenan-induced paw edema : Administer spanlastic gel topically; measure % inhibition vs. conventional gel. Optimized formulations show 3x higher inhibition at 24 h .
- Histopathology : Assess skin irritation and synovial inflammation via H&E staining.
- Pharmacokinetics : Compare plasma AUC (oral) vs. dermal flux (Franz diffusion cells) to quantify systemic vs. localized delivery .
Q. Data Interpretation & Contradictions
Q. How to address non-linear Arrhenius behavior in this compound’s dehydration kinetics?
Methodological Answer:
- The biphasic (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) arises from two distinct water environments in the crystal lattice .
- Use the Kissinger method for non-isothermal analysis: , where = heating rate, = peak temperature.
Q. Why do USP assays for this compound use sodium salts as reference standards?
Methodological Answer:
- Sodium salts (USP Fenoprofen Sodium RS) are hygroscopically stable, ensuring precise calibration. Convert results to calcium salt equivalents using molecular weight ratios: .
Q. Tables for Key Data
Parameter | Dihydrate | Anhydrous | Source |
---|---|---|---|
Molecular Weight | 558.63 g/mol | 522.61 g/mol | |
Solubility in Water | 0.1–1 mg/mL | Insoluble | |
Thermal Decomposition (°C) | 50–80 (H₂O loss), 220 (melt) | 220 (melt) |
Formulation Variable | Optimal Value | Impact on Response | |
---|---|---|---|
Span 60:Tween 60 Ratio | 8:2 | Maximizes EE% (~50%) | |
Transcutol P Concentration | 10% v/v | Enhances Q24h (~61%) |
Properties
CAS No. |
34597-40-5 |
---|---|
Molecular Formula |
C15H14CaO3 |
Molecular Weight |
282.35 g/mol |
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17); |
InChI Key |
CHDRXDZJRHFPKX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca] |
boiling_point |
168-171 °C @ 0.11 MM HG |
Color/Form |
VISCOUS OIL |
melting_point |
168-171 |
Key on ui other cas no. |
34597-40-5 56367-29-4 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
31879-05-7 (Parent) 29679-58-1 (Parent) |
solubility |
Slight (calcium salt) 8.11e-02 g/L |
Synonyms |
Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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